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molecular formula C14H9ClO2 B3254431 2-Benzoyl-4-chlorobenzaldehyde CAS No. 23864-89-3

2-Benzoyl-4-chlorobenzaldehyde

Cat. No. B3254431
M. Wt: 244.67 g/mol
InChI Key: WSMRDQYRUQAEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04018765

Procedure details

A solution of 9.3 g. of 5-chloro-2-hydroxymethylbenzhydrol in 50 ml. of acetic acid and 5.2 g. of selenium dioxide was refluxed for 3 hours. The mixture was filtered, cooled, poured on ice, made alkaline and extracted with ether. Concentration and addition of petroleum ether gave the product as prisms which after recrystallization from a mixture of ether and petroleum ether melted at 82°-84°. Ultraviolet maxima (2-propanol) at 230 μ (ε = 19,500) and 257 μ (ε = 23,500); infrared absorption (CHCl3) at 1675 cm-1 and 1705 cm-1.
Name
5-chloro-2-hydroxymethylbenzhydrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:16][OH:17])=[C:6]([CH:15]=1)[CH:7]([OH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Se](=O)=O>C(O)(=O)C>[C:7]([C:6]1[CH:15]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[CH:16]=[O:17])(=[O:14])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
5-chloro-2-hydroxymethylbenzhydrol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(C2=CC=CC=C2)O)C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and addition of petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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